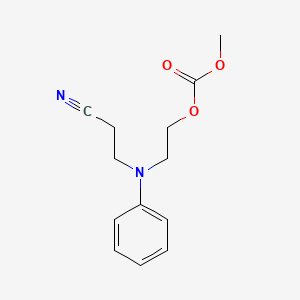
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, 2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate . This compound is characterized by the presence of a cyanoethyl group attached to an aniline moiety, which is further linked to an ethyl methyl carbonate group.
Métodos De Preparación
The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate typically involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate can be compared with other similar compounds, such as:
2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
2-((2-Cyanoethyl)anilino)ethyl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl groups attached to the carbonate moiety .
Actividad Biológica
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate (CAS Number: 93839-02-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H16N2O3
- Molecular Weight : 232.28 g/mol
- Structure : The compound features a cyanoethyl group attached to an aniline derivative and an ethyl methyl carbonate moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group can enhance the lipophilicity and potentially improve membrane permeability, allowing for more effective cellular uptake.
In Vitro Studies
- Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects .
- Cytotoxicity : Assessments using HepG2 liver cancer cells indicate mild cytotoxicity, suggesting that the compound may have selective toxicity towards certain cell types, which is crucial for therapeutic applications .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .
Case Studies
A series of experiments have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study investigated the effect of the compound on AChE activity in vitro, demonstrating a significant dose-dependent inhibition with an IC50 value comparable to established AChE inhibitors .
- Study 2 : In a neuroprotection assay using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent .
Data Table: Biological Activity Summary
Propiedades
Número CAS |
93839-02-2 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C13H16N2O3/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |
Clave InChI |
VOKMGOLQEBPKNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















